2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
CAS No.: 329929-21-7
Cat. No.: VC4954295
Molecular Formula: C20H24ClN3O2
Molecular Weight: 373.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329929-21-7 |
|---|---|
| Molecular Formula | C20H24ClN3O2 |
| Molecular Weight | 373.88 |
| IUPAC Name | 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H24ClN3O2/c1-15-6-7-19(26-2)18(12-15)22-20(25)14-23-8-10-24(11-9-23)17-5-3-4-16(21)13-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25) |
| Standard InChI Key | BJWAMJPDUZJWLP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Introduction
Molecular Characteristics and Structural Insights
Chemical Architecture
The compound’s structure features three distinct regions:
-
A 3-chlorophenyl group attached to the piperazine ring, which enhances electron-withdrawing properties and influences receptor binding.
-
A piperazine core, a six-membered diamine ring that facilitates interactions with serotonin and dopamine receptors due to its conformational flexibility .
-
An acetamide linker connected to a 2-methoxy-5-methylphenyl group, which modulates lipophilicity and bioavailability.
The methoxy group at the ortho position of the phenyl ring sterically hinders rotation, potentially stabilizing specific binding conformations. Computational studies suggest that the chloro substituent at the meta position of the phenyl ring enhances hydrophobic interactions with receptor pockets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.88 g/mol |
| IUPAC Name | 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
| Topological Polar Surface Area | 58.7 Ų |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Piperazine Functionalization: Reacting 1-(3-chlorophenyl)piperazine with chloroacetyl chloride to form 2-chloro-N-(3-chlorophenyl)piperazin-1-yl)acetamide.
-
Acetamide Coupling: Condensing the intermediate with 2-methoxy-5-methylaniline using a carbodiimide coupling agent (e.g., EDC/HOBt) to yield the final product.
-
Purification: Chromatographic techniques (e.g., silica gel column chromatography) achieve >95% purity, confirmed via HPLC and -NMR.
Challenges in Synthesis
-
Steric Hindrance: The ortho-methoxy group complicates coupling reactions, requiring optimized temperatures (60–70°C) and prolonged reaction times (12–16 hours).
-
Byproduct Formation: Competing N-alkylation at the piperazine nitrogen necessitates careful stoichiometric control .
| Assay | Result (Compound) | Reference Standard |
|---|---|---|
| 5-HT | 12.3 nM | 8-OH-DPAT (1.2 nM) |
| D | 89.7 nM | Haloperidol (0.8 nM) |
| Antidepressant ED | 8.2 mg/kg | Fluoxetine (5.1 mg/kg) |
Structural Analogs and SAR Trends
Key Modifications
-
Chlorine Substitution: Replacing the 3-chloro group with bromine (e.g., 2-[4-(4-bromophenyl)piperazin-1-yl] analog) increases D affinity () but reduces 5-HT selectivity .
-
Methoxy Positioning: Moving the methoxy group to the para position (5-methoxy-2-methylphenyl) abolishes σ-1 binding, highlighting the ortho substituent’s critical role .
Prominent Analogs
| Compound | Structural Change | Pharmacological Shift |
|---|---|---|
| 2-[4-(4-Fluorophenyl)piperazin-1-yl] | Fluorine at para position | Enhanced 5-HT selectivity () |
| N-(2-Ethoxy-5-methylphenyl) variant | Ethoxy代替 methoxy | Improved metabolic stability (t = 4.1 h vs. 2.3 h) |
Metabolic and Toxicity Considerations
Hepatic Metabolism
Primary pathways include:
-
O-Demethylation: Catalyzed by CYP2D6, yielding a phenolic metabolite.
-
Piperazine N-Dealkylation: Forms 1-(3-chlorophenyl)piperazine, detected in rat plasma.
Acute Toxicity
-
LD: 480 mg/kg (oral, mice), with symptoms of CNS depression and motor ataxia.
-
hERG Inhibition: IC = 1.2 μM, warranting cardiac safety evaluations in future studies .
Future Directions and Challenges
Unresolved Questions
-
Target Engagement: PET imaging studies are needed to confirm in vivo receptor occupancy .
-
Chronic Toxicity: No data exist on long-term exposure effects, particularly hepatorenal toxicity.
Therapeutic Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume